セビメリン N-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

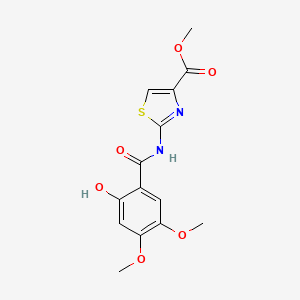

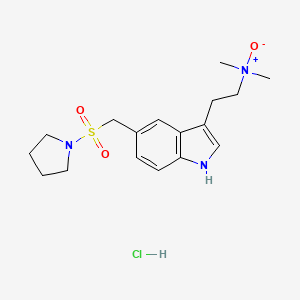

Cevimeline N-Oxide is a derivative of Cevimeline . Cevimeline is a synthetic analog of the natural alkaloid muscarine with a particular agonistic effect on M1 and M3 receptors . It is used in the treatment of dry mouth and Sjögren’s syndrome .

Molecular Structure Analysis

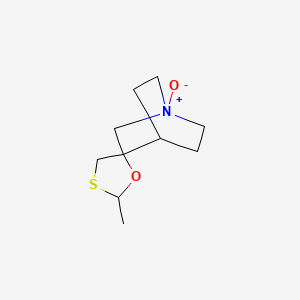

The molecular formula of Cevimeline N-Oxide is C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da . The ChemSpider ID for Cevimeline N-Oxide is 52084231 .Physical and Chemical Properties Analysis

Cevimeline N-Oxide has a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 215.09799996 g/mol, and the molecular weight is 215.31 g/mol .科学的研究の応用

神経薬理学およびアルツハイマー病の治療

セビメリンは、神経薬理学、特にアルツハイマー病(AD)の治療において可能性を示しています {svg_1}. 実験的に誘発された動物モデルにおける認知障害を改善することが示されています {svg_2}. さらに、アルツハイマー病患者の脳脊髄液中のタウ病理に正の影響を与え、アミロイドβ(Aβ)ペプチドのレベルを低下させることが示されています {svg_3}. セビメリンは、FDAによってAD患者に対する使用が承認されておらず、この発見を確認および拡張する臨床研究が不足しているため、ADの治療における画期的なものとなり得ます {svg_4}.

シェーグレン症候群におけるドライマウスの治療

セビメリンは、シェーグレン症候群の患者におけるドライマウス(口腔乾燥症)の治療に効果的に使用されてきました {svg_5}. 正常な唾液腺機能と唾液分泌が障害された動物とヒトの両方で、唾液分泌を刺激します {svg_6}. ヒトへのセビメリン30mgの経口投与は、中等度で持続的な唾液分泌量の増加を誘発し、その効果は少なくとも4〜6時間は維持されます {svg_7}. 口腔乾燥症、噛む、飲み込む、話すの困難などのドライマウスの症状を軽減するセビメリンの臨床的有効性は、プラセボ対照、二重盲検、ランダム化臨床試験で実証されています {svg_8}.

作用機序

Target of Action

Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .

Pharmacokinetics

Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

Action Environment

The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.

Safety and Hazards

将来の方向性

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although Cevimeline has not been approved by the FDA for use among Alzheimer’s disease patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of Alzheimer’s disease . The potential of Cevimeline N-Oxide in this context remains to be explored.

生化学分析

Biochemical Properties

Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3

Cellular Effects

Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that Cevimeline N-Oxide may have similar effects.

Molecular Mechanism

Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .

Dosage Effects in Animal Models

Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .

Metabolic Pathways

Cevimeline N-Oxide is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to Cevimeline N-Oxide .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly Cevimeline N-Oxide, is extensively bound to tissues.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cevimeline N-Oxide can be achieved through the oxidation of Cevimeline using a suitable oxidizing agent.", "Starting Materials": [ "Cevimeline", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Add Cevimeline to a reaction flask", "Add the oxidizing agent slowly to the reaction flask while stirring", "Maintain the reaction mixture at a suitable temperature and stirring rate for a sufficient amount of time", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography)" ] } | |

CAS番号 |

469890-14-0 |

分子式 |

C10H17NO2S |

分子量 |

215.31 g/mol |

IUPAC名 |

(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |

InChIキー |

DWWHPWWQQISZCA-BZCXBAJXSA-N |

異性体SMILES |

C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |

SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

正規SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

外観 |

White to Off-White Solid |

melting_point |

>148°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。